3-Acetamido-5-aminobenzoic acid

Contrast agent synthesis Triiodination Process chemistry

Sourcing asymmetric aminobenzoic acid derivatives with differentiated 1,3,5-substitution for regioselective iodination often yields unacceptable diiodo contamination. 3-Acetamido-5-aminobenzoic acid is the established solution. • Direct precursor for 3-acetamido-5-amino-2,4,6-triiodobenzoic acid (CAS 1713-07-1), the key USP/EP Impurity A intermediate for amidotrizoic acid. • Enables triiodinated product substantially free from diiodo contaminant via improved ICl addition at 80-90 °C. • Also serves as analytical standard for photolytic transformation studies of X-ray contrast agents in environmental fate assessment. Bulk and research quantities with batch-specific COA available.

Molecular Formula C9H10N2O3
Molecular Weight 194.19 g/mol
CAS No. 15089-84-6
Cat. No. B083588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-5-aminobenzoic acid
CAS15089-84-6
Molecular FormulaC9H10N2O3
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1)N)C(=O)O
InChIInChI=1S/C9H10N2O3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,10H2,1H3,(H,11,12)(H,13,14)
InChIKeySETVYNZSWPLKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 0.1 kg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetamido-5-aminobenzoic Acid Sourcing Guide


3‑Acetamido‑5‑aminobenzoic acid (CAS 15089‑84‑6) is an acylaminobenzoic acid derivative characterized by a benzene ring bearing carboxylic acid, primary amino, and acetamido groups at the 1,3,5‑positions [1]. Its molecular weight is 194.19 g/mol with a melting point of 232–235 °C and density of 1.414 g/cm³ . The compound serves as a key intermediate in the synthesis of iodinated X‑ray contrast agents including diatrizoic acid and metrizoic acid [2], and has been utilized in environmental risk assessment studies of contrast agent photolytic transformation products [3].

Why 3-Acetamido-5-aminobenzoic Acid Cannot Be Substituted


3‑Acetamido‑5‑aminobenzoic acid possesses a specific 1,3,5‑substitution pattern with differentiated amino and acetamido functionality that is essential for regioselective iodination in contrast agent synthesis [1]. Symmetric analogs such as 3,5‑diaminobenzoic acid or 3,5‑diacetamidobenzoic acid cannot provide the same controlled reactivity [2]. The mono‑protected amine structure enables subsequent N‑alkylation or acylation at the 5‑position while the 3‑acetamido group remains intact—a synthetic requirement for asymmetric triiodobenzoic acid derivatives [3]. Substituting with regioisomers such as 4‑acetamidobenzoic acid or 2‑amino‑5‑acetamidobenzoic acid would place functional groups in positions incompatible with the iodination pattern required for metrizoic acid and diatrizoic acid production [4].

Differentiation Evidence for 3-Acetamido-5-aminobenzoic Acid


Triiodination Purity Advantage

In the preparation of 3‑acetamido‑5‑amino‑2,4,6‑triiodobenzoic acid, the target compound demonstrates superior performance as a starting material when compared with prior art methods. According to US Patent 3,991,105, the earlier British Patent Specification No. 990,757 method yielded up to 10% diiodinated contaminant that was extremely difficult to remove economically [1]. In contrast, the improved process utilizing 3‑acetamido‑5‑aminobenzoic acid introduced gradually into an excess of iodine chloride (ICl) at 80–90 °C produced the triiodinated product in very good yields substantially free of diiodinated material [2].

Contrast agent synthesis Triiodination Process chemistry Pharmaceutical intermediate

Direct Mono-Acetylation Advantage

The target compound can be synthesized efficiently via direct mono‑acetylation of 3,5‑diaminobenzoic acid in aqueous mineral acid, which precipitates as the mineral acid salt and is subsequently treated with base to liberate the free acid [1]. This one‑pot acetylation approach avoids the multi‑step partial reduction of 3,5‑dinitrobenzoic acid or partial acetylation of 3,5‑diaminobenzoic acid required in alternative routes—reactions that are explicitly described in the patent literature as 'difficult or inefficient' and that 'add considerably to the overall cost of manufacture' [2].

Synthetic methodology Process optimization Cost efficiency Pharmaceutical manufacturing

LogP/LogD Characterization

3‑Acetamido‑5‑aminobenzoic acid exhibits experimentally derived and computationally predicted physicochemical parameters that distinguish it from closely related aminobenzoic acid derivatives. The compound has an ACD/LogP of 0.35 and ACD/LogD values of −0.67 at pH 5.5 and −2.22 at pH 7.4 . The strong acidic pKa is 4.97 (carboxylic acid) and the strong basic pKa is 2.45 (aromatic amine), resulting in a physiological charge of −1 [1]. These values contrast with the parent 3‑aminobenzoic acid (LogP ≈0.0–0.3; pKa ~3.1 for COOH) and 4‑acetamidobenzoic acid (acedoben, LogP ≈0.8) [2].

Analytical chemistry Quality control HPLC method development Procurement specification

Diatrizoic Acid Photodegradation Product

3‑Acetamido‑5‑aminobenzoic acid has been identified as a photolytic transformation product of the iodinated X‑ray contrast agent diatrizoic acid (amidotrizoic acid) [1]. In environmental photolysis studies of diatrizoic acid, this compound forms via sequential deiodination pathways under UV irradiation . This contrasts with alternative aminobenzoic acid derivatives such as 4‑acetamidobenzoic acid (acedoben), which is primarily a metabolite of benzocaine rather than an environmental transformation product of contrast agents [2].

Environmental chemistry Contrast agent degradation Water quality assessment Analytical standard

Amidotrizoic Acid USP/EP Impurity A

The triiodinated derivative of this compound—3‑acetamido‑5‑amino‑2,4,6‑triiodobenzoic acid (CAS 1713‑07‑1)—is designated as Diatrizoic Acid Related Compound A (Impurity A) in pharmacopoeial monographs for amidotrizoic acid (diatrizoic acid) [1]. This impurity arises from incomplete N‑alkylation or de‑acetylation of the 5‑amino position during contrast agent synthesis . In contrast, 3,5‑diacetamidobenzoic acid derivatives are not recognized as pharmacopoeial impurities for diatrizoic acid .

Pharmaceutical impurity Regulatory compliance Reference standard Quality control

Application Scenarios for 3-Acetamido-5-aminobenzoic Acid


Iodinated Contrast Agent Synthesis

This compound is the direct precursor for 3‑acetamido‑5‑amino‑2,4,6‑triiodobenzoic acid, the key intermediate in manufacturing metrizoic acid and related non‑ionic contrast agents. The improved iodination process using gradual addition to excess ICl at 80–90 °C yields triiodinated product substantially free from diiodo contaminant, compared with up to 10% contamination in earlier methods [1]. Procurement for contrast agent manufacturing requires this specific 1,3,5‑substitution pattern with mono‑protected amine functionality.

Iodinated Contrast Agent Photolysis Studies

As a confirmed photolytic transformation product of diatrizoic acid under UV irradiation, this compound serves as an analytical standard for environmental fate studies of X‑ray contrast agents in surface water and wastewater [2]. The compound enables quantification of deiodination pathways and environmental risk assessment, distinguishing it from other aminobenzoic acid derivatives that lack this specific degradation pathway association .

Amidotrizoic Acid Impurity Standard

The triiodinated derivative (3‑acetamido‑5‑amino‑2,4,6‑triiodobenzoic acid, CAS 1713‑07‑1) is the official USP/EP Impurity A for amidotrizoic acid (diatrizoic acid) [3]. Quality control laboratories requiring this impurity standard for HPLC method validation and batch release testing must procure materials traceable to this specific acetamidobenzoic acid scaffold.

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